
2-(2,3-Dichlorophenoxy)-N-(2-hydroxyethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dichlorophenoxy)-N-(2-hydroxyethyl)acetamide is an organic compound that belongs to the class of phenoxyacetamides. These compounds are often studied for their potential applications in various fields, including chemistry, biology, and medicine. The presence of dichlorophenoxy and hydroxyethyl groups in its structure suggests that it may have unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenoxy)-N-(2-hydroxyethyl)acetamide typically involves the reaction of 2,3-dichlorophenol with chloroacetyl chloride to form 2-(2,3-dichlorophenoxy)acetyl chloride. This intermediate is then reacted with ethanolamine to yield the final product. The reaction conditions may include the use of a base such as triethylamine and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst use, would be essential to maximize yield and purity.
化学反应分析
Types of Reactions
2-(2,3-Dichlorophenoxy)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the dichlorophenoxy group.
Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution could introduce new functional groups into the aromatic ring.
科学研究应用
2-(2,3-Dichlorophenoxy)-N-(2-hydroxyethyl)acetamide may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Investigated for potential therapeutic effects or as a precursor to pharmacologically active compounds.
Industry: Possible applications in the development of agrochemicals or materials science.
作用机制
The mechanism of action of 2-(2,3-Dichlorophenoxy)-N-(2-hydroxyethyl)acetamide would depend on its specific interactions with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
- 2-(2,4-Dichlorophenoxy)-N-(2-hydroxyethyl)acetamide
- 2-(2,3-Dichlorophenoxy)acetic acid
- 2-(2,3-Dichlorophenoxy)-N-methylacetamide
Comparison
Compared to similar compounds, 2-(2,3-Dichlorophenoxy)-N-(2-hydroxyethyl)acetamide may have unique properties due to the presence of the hydroxyethyl group. This group can influence its solubility, reactivity, and biological activity. The specific positioning of the chlorine atoms on the phenoxy ring can also affect its chemical behavior and interactions with biological targets.
属性
CAS 编号 |
87762-15-0 |
|---|---|
分子式 |
C10H11Cl2NO3 |
分子量 |
264.10 g/mol |
IUPAC 名称 |
2-(2,3-dichlorophenoxy)-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C10H11Cl2NO3/c11-7-2-1-3-8(10(7)12)16-6-9(15)13-4-5-14/h1-3,14H,4-6H2,(H,13,15) |
InChI 键 |
PBXWRUFAWITLBO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


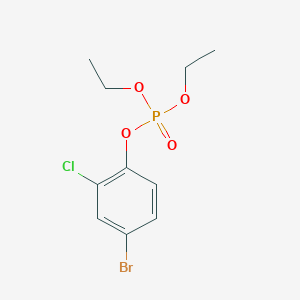

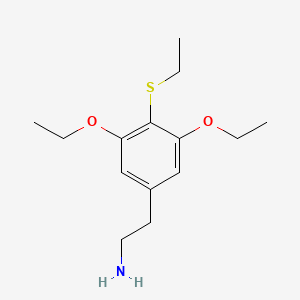
![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-propylurea](/img/structure/B14393983.png)

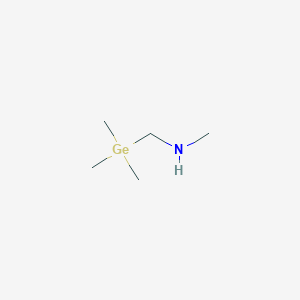
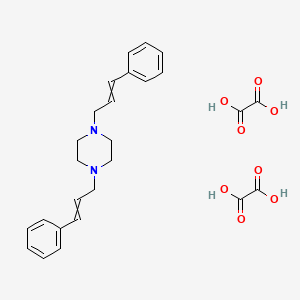

![4-[(2-Chloroethyl)amino]-3-nitro-2H-1-benzopyran-2-one](/img/structure/B14394027.png)
![2-[(5,6,7,8-Tetrahydro-4H-3,1-benzothiazin-2-yl)amino]phenol](/img/structure/B14394042.png)
![2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14394050.png)
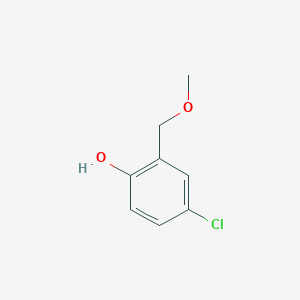
![3-{(2,4-Dichlorophenyl)[(2,4-dichlorophenyl)methoxy]methyl}pyridine](/img/structure/B14394055.png)

